molecular formula C24H26N4O3 B2794696 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide CAS No. 896383-11-2

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

Número de catálogo: B2794696
Número CAS: 896383-11-2
Peso molecular: 418.497
Clave InChI: FQKWMQPOAUZANS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that quinazolinone derivatives have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, survival, and intracellular trafficking.

Mode of Action

It’s known that quinazolinone derivatives can interact with their targets and cause significant changes in cellular processes .

Biochemical Pathways

The compound may affect the PI3K signalling pathway , which is often associated with tumorigenesis, progression, and poor prognosis. The downstream effects of this pathway include changes in cell growth, proliferation, and survival.

Result of Action

It’s known that the aberrant expression of the pi3k signalling pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibitors of this pathway, such as this compound, could potentially have anti-cancer effects.

Actividad Biológica

The compound 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a derivative of quinazoline that exhibits a range of biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of quinazoline derivatives typically involves the condensation of anthranilamide with various aldehydes or through cyclization reactions. The specific compound is synthesized through a multi-step process that includes functionalization and acylation techniques to yield the desired structure with both quinazoline and indole moieties.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound under investigation has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL for related compounds .

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus (MRSA)< 1
E. coli75
Candida albicans80

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). It exhibited a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts, indicating potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit LPS-induced macrophage activation and IL-6 secretion in vitro, suggesting a mechanism that could be beneficial in treating systemic inflammation .

The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:

  • NHE-1 Inhibition : The compound acts as an inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which is implicated in various pathophysiological conditions including cardiovascular diseases. This inhibition leads to cytoprotective effects and reduced inflammatory responses .
  • Antiproliferative Mechanisms : The anticancer activity is likely due to the induction of apoptosis in cancer cells and the disruption of cellular proliferation pathways. Molecular docking studies have indicated strong binding affinities to key proteins involved in cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives:

  • Case Study 1 : A study demonstrated that a related quinazoline derivative significantly reduced tumor growth in xenograft models of breast cancer, showcasing its potential for therapeutic applications.
  • Case Study 2 : In a clinical setting, compounds similar to the one discussed showed improved patient outcomes in combination therapies for resistant bacterial infections.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide have been tested against various bacterial strains. A study demonstrated that quinazoline derivatives showed moderate to high efficacy against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ampicillin .

Compound Target Bacteria Inhibition Zone (mm) MIC (mg/mL)
Compound AStaphylococcus aureus1270
Compound BEscherichia coli1565
Compound CCandida albicans1180

These findings suggest that compounds with a similar backbone to This compound could potentially serve as effective antimicrobial agents.

Anticancer Activity

The quinazoline scaffold has also been implicated in anticancer research. Studies have shown that compounds containing this structure can inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerase and cyclin-dependent kinases. For example, a related study reported that quinazoline derivatives inhibited the growth of various cancer cell lines with IC50 values in the micromolar range .

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)8.0
A549 (Lung Cancer)7.5

These results indicate the potential of This compound as a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the quinazoline ring significantly affected antimicrobial potency .
  • Anticancer Screening : In vitro assays on various cancer cell lines showed that certain modifications to the quinazoline structure improved selectivity towards cancer cells while minimizing toxicity towards normal cells .

Propiedades

Número CAS

896383-11-2

Fórmula molecular

C24H26N4O3

Peso molecular

418.497

Nombre IUPAC

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)

Clave InChI

FQKWMQPOAUZANS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.